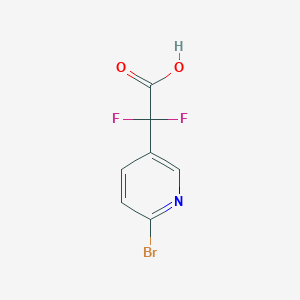![molecular formula C30H42N4O3 B2718211 4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid CAS No. 1311982-93-0](/img/structure/B2718211.png)
4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid is a useful research compound. Its molecular formula is C30H42N4O3 and its molecular weight is 506.691. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic reactions, including aromatic substitution and coupling reactions. The starting materials include appropriately substituted benzene derivatives, imidazole structures, and butanoic acid chains, with reaction conditions involving reagents such as bases, solvents, and heat.
Industrial Production Methods: : Industrial synthesis may employ scalable methods, including automated multi-step synthesis and continuous flow chemistry to produce the compound in larger quantities, ensuring purity and consistency while optimizing the yield and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various chemical reactions including:
Oxidation: : Reactions involving oxygen or oxidizing agents leading to modifications in the molecular structure.
Reduction: : Reactions that involve hydrogen or reducing agents to potentially simplify the molecular structure.
Substitution: : Reactions where certain groups in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide (oxidizing agent), sodium borohydride (reducing agent), and halides (for substitution reactions) are commonly used under controlled conditions like specific pH, temperature, and solvent environments.
Major Products Formed: : The reactions typically yield products that retain the core structural integrity of the original molecule while adding or modifying functional groups, enhancing its utility in various chemical processes.
Aplicaciones Científicas De Investigación
In Chemistry: : Used as a reagent and intermediate in organic synthesis, aiding in the formation of more complex molecules.
In Biology: : Potential application in studying biochemical pathways, receptor binding studies, and interactions with biological macromolecules.
In Medicine: : Examined for its potential as a pharmacological agent due to its structural similarity to bioactive molecules, impacting fields like oncology and infectious disease research.
In Industry: : May be used in the development of specialty chemicals, polymers, and materials due to its unique properties.
5. Mechanism of Action: The compound exerts its effects through specific molecular interactions, often involving:
Molecular Targets: : Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: : Altering biochemical pathways by either activating or inhibiting key biological processes. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate interaction.
6. Comparison with Similar Compounds: 4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanoic acid stands out due to its:
Structural Uniqueness: : The combination of aromatic and heterocyclic components linked to a butanoic acid backbone is less common, providing distinct chemical and biological properties.
Similar Compounds: : Compounds with similar backbones but different substituents include:
4-(2,6-di-tert-butyl-4-phenoxy)butanoic acid
4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy acetic acid
Propiedades
IUPAC Name |
4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O3/c1-29(2,3)22-17-20(18-23(30(4,5)6)27(22)37-16-8-9-26(35)36)28-31-24-11-10-21(19-25(24)32-28)34-14-12-33(7)13-15-34/h10-11,17-19H,8-9,12-16H2,1-7H3,(H,31,32)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQMXVMTSJZBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OCCCC(=O)O)C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2718130.png)




![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2718139.png)


![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)
![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)
![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)


